molecular formula C20H14FN5O3 B2523950 7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923505-10-6

7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2523950
CAS RN: 923505-10-6
M. Wt: 391.362
InChI Key: IYVBCBFXPHGONI-UHFFFAOYSA-N
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Description

The compound “7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. It has a purine backbone, which is a type of nitrogen-containing heterocycle that is a key component of many biological molecules, including DNA and RNA. The molecule also contains a fluorophenyl group, a hydroxyphenyl group, and a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring, followed by the addition of the various substituents. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine ring, which is aromatic, would contribute to the compound’s stability. The fluorophenyl and hydroxyphenyl groups would likely influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The purine ring might undergo substitution reactions, while the hydroxyphenyl group could participate in reactions involving the hydroxyl (-OH) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity and hence its solubility in different solvents .

Scientific Research Applications

Novel Research Strategies of Hydantoin Derivatives

Hydantoin derivatives, including structures similar to the specified compound, are pivotal in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds serve as scaffolds in drug discovery, supported by various medications in use like phenytoin and enzalutamide. They exhibit a variety of therapeutic and agrochemical applications due to their significant biological activities. Hydantoins and their hybrids form crucial components in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, offering potential medical applications. The Bucherer-Bergs reaction facilitates the synthesis of hydantoin, highlighting an efficient method for preparing new organic compounds with potential therapeutic applications (Shaikh et al., 2023).

Pharmacophore Design of Kinase Inhibitors

The compound's scaffold is instrumental in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. These inhibitors showcase the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. The selective inhibitors bind to the ATP pocket, displacing ATP and occupying the hydrophobic region. This highlights the role of such structures in developing inhibitors with enhanced selectivity and potency for therapeutic purposes (Scior et al., 2011).

Unnatural Base Pairs for Synthetic Biology

In synthetic biology, the compound's related scaffolds contribute to developing unnatural base pairs beyond standard Watson-Crick base pairs. This research underscores the significance of shape complementarity, enhanced stacking ability, and non-canonical hydrogen bonds in developing Im : Na pairs for synthetic biology applications. These properties enable the recognition of Im bases as ring-expanded purines and Na bases as ring-expanded pyrimidines, fostering the design of complementary base pairs for PCR and potentially revolutionizing synthetic biology (Saito-Tarashima & Minakawa, 2018).

Optoelectronic Materials from Quinazolines and Pyrimidines

Quinazolines and pyrimidines, closely related to the queried compound, have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these structures into π-extended conjugated systems is crucial for creating novel optoelectronic materials. These compounds, especially when polyhalogenated, serve as starting materials for the synthesis of polysubstituted fluorescent quinazolines, demonstrating significant potential in the development of materials for organic light-emitting diodes and other optoelectronic applications (Lipunova et al., 2018).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery and materials science. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

7-(4-fluorophenyl)-6-(2-hydroxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O3/c1-24-17-16(18(28)23-20(24)29)25-10-14(11-6-8-12(21)9-7-11)26(19(25)22-17)13-4-2-3-5-15(13)27/h2-10,27H,1H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVBCBFXPHGONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=CC=C4O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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